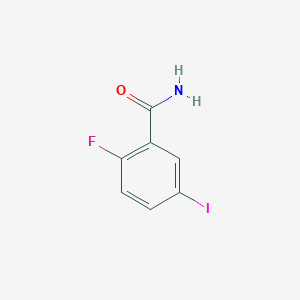

2-Fluoro-5-iodobenzamide

Übersicht

Beschreibung

“2-Fluoro-5-iodobenzamide” is a chemical compound with the molecular formula C7H5FINO . It is used in various scientific and industrial applications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-5-iodobenzamide” include a molecular weight of 265.02 . Other properties like density, boiling point, vapor pressure, and more can be found for related compounds .

Wissenschaftliche Forschungsanwendungen

PET Imaging Ligands

2-Fluoro-5-iodobenzamide derivatives have been investigated for their use as ligands in positron emission tomography (PET) imaging. For example, fluorinated halobenzamides synthesized and characterized for this purpose displayed high affinity for sigma-1 receptors, indicating potential for PET imaging of tissues containing these receptors (Dence, John, Bowen, & Welch, 1997).

Synthesis and Structural Studies

The synthesis and structural analysis of various benzamide derivatives, including 2-fluoro-5-iodobenzamide, have been extensively studied. For example, the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides have been reported, providing insights into their molecular configurations (Suchetan, Suresha, Naveen, & Lokanath, 2016).

Dopamine Receptor Antagonists

Compounds like iodobenzamide (IBZM), related to 2-fluoro-5-iodobenzamide, have been used in the study of dopamine D-2 receptors. Clinical studies have employed these compounds for single-photon emission computed tomography (SPECT) imaging to understand neurological conditions like Parkinson's disease (Kung et al., 1990).

Chemical Synthesis and Organic Chemistry

Research in organic chemistry has explored the synthesis of 2-fluoro-5-iodobenzamide and its analogs, examining their properties and potential applications. For instance, studies on the amide-directed fluorination of benzylic and other C-H bonds mediated by iron, involving fluoroamides like 2-fluoro-5-iodobenzamide, have been conducted to understand their chemical behavior (Groendyke, AbuSalim, & Cook, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-fluoro-5-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSDNKFHRAHOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-iodobenzamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)

![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride](/img/structure/B2378453.png)

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378463.png)

![{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2378467.png)

![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)